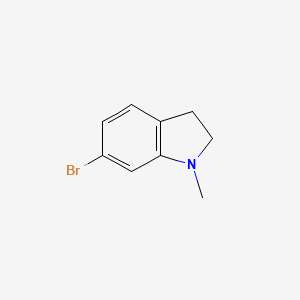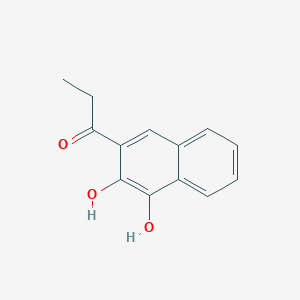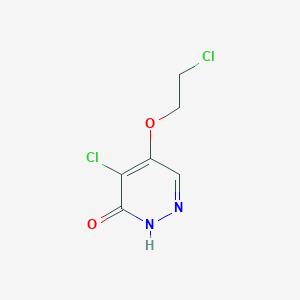![molecular formula C12H9NO3 B11891032 [(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile CAS No. 65031-11-0](/img/structure/B11891032.png)
[(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Methyl-2-oxo-2H-chromen-6-yl)oxy)acetonitrile is a chemical compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chromenone core structure with a nitrile group attached via an ether linkage.
Méthodes De Préparation
The synthesis of 2-((4-Methyl-2-oxo-2H-chromen-6-yl)oxy)acetonitrile typically involves the esterification of 4-methyl-2-oxo-2H-chromen-6-ol with chloroacetonitrile. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Analyse Des Réactions Chimiques
2-((4-Methyl-2-oxo-2H-chromen-6-yl)oxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of primary amines.
Applications De Recherche Scientifique
2-((4-Methyl-2-oxo-2H-chromen-6-yl)oxy)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of photoactive materials and smart polymers.
Mécanisme D'action
The biological activities of 2-((4-Methyl-2-oxo-2H-chromen-6-yl)oxy)acetonitrile are primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial properties. Additionally, it can modulate inflammatory pathways by inhibiting the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
2-((4-Methyl-2-oxo-2H-chromen-6-yl)oxy)acetonitrile can be compared with other coumarin derivatives such as:
2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetonitrile: Similar in structure but with the nitrile group attached at a different position, leading to variations in biological activity.
2-((3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide: Contains an amide group instead of a nitrile, which can affect its reactivity and biological properties.
Methyl 2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanoate: Features a propanoate ester group, which can influence its solubility and pharmacokinetic properties.
Propriétés
Numéro CAS |
65031-11-0 |
|---|---|
Formule moléculaire |
C12H9NO3 |
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
2-(4-methyl-2-oxochromen-6-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H9NO3/c1-8-6-12(14)16-11-3-2-9(7-10(8)11)15-5-4-13/h2-3,6-7H,5H2,1H3 |
Clé InChI |
CXILJYQPRDESSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=C(C=C2)OCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-](/img/structure/B11890968.png)
![3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11890975.png)
![7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11890977.png)









